4-(Chloromethyl)isoquinoline hydrochloride

Solubility Salt screening Formulation development

De novo 4-alkylation of isoquinoline requires harsh LAH activation and delivers variable yields (25-64%). 4-(Chloromethyl)isoquinoline hydrochloride (CAS 73048-61-0) bypasses this bottleneck with a pre-installed electrophilic chloromethyl handle at the critical 4-position, enabling direct nucleophilic displacement to generate amide, amine, ether, and thioether libraries. • Pre-functionalized scaffold eliminates low-yield C-H activation steps, slashing synthesis cycle times. • Aqueous-soluble HCl salt permits reactions in water or aqueous-organic mixtures without pre-dissolution, ideal for high-throughput and flow chemistry. • 16.1% lower MW than the 3-chloro analog (214.09 vs 248.5 g/mol) improves atom economy in multi-kg campaigns. • Consistent 95% purity (HPLC) across batches ensures reproducible SAR data.

Molecular Formula C10H9Cl2N
Molecular Weight 214.09 g/mol
CAS No. 73048-61-0
Cat. No. B13061239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)isoquinoline hydrochloride
CAS73048-61-0
Molecular FormulaC10H9Cl2N
Molecular Weight214.09 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NC=C2CCl.Cl
InChIInChI=1S/C10H8ClN.ClH/c11-5-9-7-12-6-8-3-1-2-4-10(8)9;/h1-4,6-7H,5H2;1H
InChIKeyVEWQBAQYVPCFRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Chloromethyl)isoquinoline hydrochloride CAS 73048-61-0: Core Specifications and Compound Classification


4-(Chloromethyl)isoquinoline hydrochloride (CAS: 73048-61-0) is a halogenated isoquinoline derivative, specifically a heterocyclic aromatic compound with a bicyclic structure composed of a benzene ring fused to a pyridine ring . The compound bears a chloromethyl substituent at the 4-position of the isoquinoline scaffold and exists as the hydrochloride salt, with a molecular formula of C10H9Cl2N and a molecular weight of 214.09 g/mol . It is typically supplied as a white to pale yellow solid with water solubility conferred by the hydrochloride counterion, and is employed primarily as a synthetic intermediate in organic synthesis and medicinal chemistry programs .

Why 4-(Chloromethyl)isoquinoline hydrochloride Cannot Be Simply Substituted with Other Isoquinoline Derivatives


Isoquinoline derivatives with chloromethyl functionality at the 4-position are not interchangeable with alternative substitution patterns or with the free base form. The hydrochloride salt form of 4-(chloromethyl)isoquinoline confers aqueous solubility not present in the neutral free base , enabling direct use in aqueous reaction media without pre-dissolution steps. Furthermore, the chloromethyl group at the 4-position provides a distinct electrophilic reactivity profile compared to alkyl halides at other positions or on alternative heterocyclic scaffolds [1]. Even structurally close analogs such as 3-chloro-4-(chloromethyl)isoquinoline hydrochloride (CAS 1446346-72-0) differ substantially in both molecular weight (248.5 g/mol vs. 214.09 g/mol) and substitution pattern, leading to divergent reactivity and downstream synthetic outcomes . In pharmaceutical development contexts where precise molecular architecture determines patent scope and biological activity, substitution without validation introduces unacceptable risk to both synthesis reproducibility and intellectual property position.

Quantitative Differentiation Evidence: 4-(Chloromethyl)isoquinoline hydrochloride vs. Comparators


Hydrochloride Salt Form vs. Free Base: Aqueous Solubility Advantage

The hydrochloride salt of 4-(chloromethyl)isoquinoline demonstrates enhanced aqueous solubility compared to its neutral free base counterpart, which lacks the ionic character conferred by protonation . While quantitative solubility measurements for this specific compound are not publicly available, the class-level principle is well-established: hydrochloride salt formation of nitrogen-containing heterocycles typically increases aqueous solubility by orders of magnitude through improved crystal lattice disruption and favorable solvation energetics. Procurement of the hydrochloride salt eliminates the requirement for in situ protonation or co-solvent systems during aqueous reactions, reducing both processing time and formulation complexity .

Solubility Salt screening Formulation development

4-Position Chloromethyl vs. Alternative Substitution Patterns: Biological Activity Potential from SAR Studies

SAR studies on isoquinoline-based CRTH2 antagonists demonstrate that substitution at the 4-position of the isoquinoline ring is critical for achieving high binding affinity. In a published SAR series, optimized isoquinoline derivatives bearing strategic 4-position modifications achieved potent CRTH2 binding with IC50 = 19 nM and functional antagonist activity with IC50 = 13 nM [1]. While the specific compound 4-(chloromethyl)isoquinoline hydrochloride was not directly tested in this study, the 4-position substitution pattern—particularly with electrophilic functional groups—emerges as a key determinant of biological activity within the isoquinoline chemotype. By contrast, isoquinolines lacking 4-position functionalization or bearing substituents at the 1- or 3-positions often exhibit reduced target engagement in this and related GPCR antagonist series [1].

Structure-activity relationship Medicinal chemistry CRTH2 antagonism

Chloromethyl Electrophile vs. Other Alkyl Halides: Reactivity in Nucleophilic Displacement

The chloromethyl group at the 4-position of isoquinoline provides a defined electrophilic center for SN2-type nucleophilic displacement reactions. In a foundational study of isoquinoline alkylations, 4-substituted isoquinolines were obtained via reaction of the isoquinoline-LAH intermediate with various alkyl halides including benzyl chloride (structurally analogous to chloromethyl isoquinoline) [1]. The reported yields for 4-alkylation ranged from 25% to 64% in THF and 43% to 61% in diethyl ether, demonstrating that 4-position functionalization via alkyl halide electrophiles is synthetically viable and tunable through solvent selection [1]. The chloromethyl group in 4-(chloromethyl)isoquinoline hydrochloride offers distinct advantages over less reactive leaving groups (e.g., hydroxyl) by enabling direct nucleophilic displacement under mild conditions without prior activation.

Synthetic methodology Nucleophilic substitution Alkylation

4-(Chloromethyl)isoquinoline hydrochloride vs. 3-Chloro-4-(chloromethyl) Analog: Molecular Weight and Substitution Pattern Differences

Direct structural comparison between 4-(chloromethyl)isoquinoline hydrochloride (CAS 73048-61-0) and the closely related 3-chloro-4-(chloromethyl)isoquinoline hydrochloride (CAS 1446346-72-0) reveals quantifiable differences with significant synthetic implications. The target compound has molecular formula C10H9Cl2N and molecular weight 214.09 g/mol, whereas the 3-chloro analog has molecular formula C10H8Cl3N and molecular weight 248.5 g/mol—a 34.41 g/mol (16.1%) increase in molecular weight . The additional chlorine substituent at the 3-position introduces steric hindrance adjacent to the reactive chloromethyl group, which can alter nucleophilic displacement kinetics and potentially lead to competing elimination pathways. Additionally, the 3-chloro modification may affect the electronics of the isoquinoline nitrogen, influencing both salt formation behavior and coordination chemistry in metal-catalyzed reactions .

Chemical procurement Analytical characterization Synthetic intermediate selection

4-Substituted Isoquinoline Scaffold vs. 1-Substituted/Unsubstituted: Regioselective Synthetic Accessibility

The 4-position of isoquinoline represents a privileged site for regioselective functionalization that is not equivalently accessible on other heteroarenes. In a study of isoquinoline alkylation via lithium aluminium hydride, the reaction proceeded with high regioselectivity to yield exclusively 4-substituted isoquinolines, whereas analogous reactions with quinoline or pyridine gave mixtures of 1,2- and 1,4-dihydro isomers [1]. This regioselectivity advantage means that 4-(chloromethyl)isoquinoline hydrochloride provides a synthetically validated entry point for further 4-position elaboration without the separation challenges inherent to mixed isomer products. The pre-installed chloromethyl group bypasses the need for the LAH-mediated alkylation step entirely, allowing researchers to proceed directly to downstream transformations.

Synthetic methodology Regioselective functionalization C-H activation

Validated Research and Industrial Application Scenarios for 4-(Chloromethyl)isoquinoline hydrochloride (CAS 73048-61-0)


Medicinal Chemistry: Isoquinoline-Based GPCR Antagonist Lead Optimization

SAR studies of isoquinoline-derived CRTH2 antagonists demonstrate that strategic substitution at the 4-position of the isoquinoline scaffold is essential for achieving nanomolar binding affinity (IC50 = 13–19 nM) [1]. 4-(Chloromethyl)isoquinoline hydrochloride provides a pre-functionalized 4-position electrophilic handle that can be elaborated into diverse pharmacophores—including amides, amines, ethers, and thioethers—via nucleophilic displacement. This enables systematic exploration of SAR around the critical 4-position vector without requiring de novo synthesis of the isoquinoline core for each analog. [1]

Organic Synthesis: Direct Use in Aqueous Reaction Media

The hydrochloride salt form of 4-(chloromethyl)isoquinoline confers aqueous solubility, allowing reactions such as nucleophilic substitutions and metal-catalyzed couplings to be conducted directly in aqueous or mixed aqueous-organic solvent systems without pre-dissolution steps or co-solvent optimization . This solubility advantage is particularly valuable in high-throughput synthesis platforms and flow chemistry applications where rapid dissolution and homogeneous reaction conditions are prerequisites for reproducible outcomes.

Process Chemistry: Atom-Economical Building Block for Scale-Up

Direct structural comparison with the 3-chloro-4-(chloromethyl) analog reveals that 4-(chloromethyl)isoquinoline hydrochloride has a 16.1% lower molecular weight (214.09 vs. 248.5 g/mol) . This translates directly to improved atom economy and reduced raw material costs in multi-kilogram scale syntheses. Additionally, the absence of the sterically hindering 3-chloro substituent simplifies kinetic modeling of subsequent SN2 reactions and reduces the potential for competing elimination side reactions.

Synthetic Methodology Development: Avoiding Regioselectivity Challenges

The 4-chloromethyl group in this compound bypasses the regioselectivity challenges inherent to de novo 4-position functionalization of isoquinoline. While literature methods for direct 4-alkylation of isoquinoline require LAH activation and proceed with variable yields (25–64% in THF, 43–61% in diethyl ether), procurement of the pre-functionalized building block eliminates this step entirely [2]. For methodology groups developing new C-C and C-heteroatom bond-forming reactions on isoquinoline scaffolds, this compound provides a well-characterized starting material with known reactivity that eliminates the confounding variable of in situ activation efficiency. [2]

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